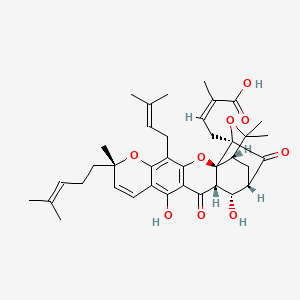
Tubulin polymerization-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin polymerization-IN-12 is a chemical compound known for its ability to inhibit the polymerization of tubulin, a protein that is essential for the formation of microtubules in cells. Microtubules play a critical role in maintaining cell structure, facilitating cell division, and enabling intracellular transport. By inhibiting tubulin polymerization, this compound disrupts these processes, making it a valuable tool in scientific research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin polymerization-IN-12 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Step 1: Synthesis of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure by introducing various substituents through nucleophilic substitution or electrophilic addition reactions.
Step 3: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tubulin polymerization-IN-12 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Applications De Recherche Scientifique
Tubulin polymerization-IN-12 has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool to study the mechanisms of tubulin polymerization and to develop new inhibitors with improved efficacy.
Biology: The compound is employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.
Medicine: this compound has potential therapeutic applications in cancer treatment, as it can inhibit the proliferation of cancer cells by disrupting microtubule dynamics.
Industry: The compound is used in the development of new drugs and in the production of microtubule-targeting agents for various applications.
Mécanisme D'action
Tubulin polymerization-IN-12 exerts its effects by binding to the colchicine-binding site on tubulin, thereby preventing the polymerization of tubulin into microtubules. This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The compound’s mechanism of action involves the stabilization of tubulin in its unpolymerized form, which interferes with the dynamic instability of microtubules and ultimately inhibits cell division.
Comparaison Avec Des Composés Similaires
Colchicine: A well-known tubulin polymerization inhibitor that binds to the same site as Tubulin polymerization-IN-12.
Vincristine: Another tubulin inhibitor used in cancer therapy, which binds to a different site on tubulin.
Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization, contrasting with the inhibitory action of this compound.
Uniqueness: this compound is unique in its specific binding affinity and inhibitory potency. Compared to colchicine, it may offer improved selectivity and reduced toxicity. Unlike paclitaxel, which stabilizes microtubules, this compound prevents their formation, providing a different mechanism of action that can be advantageous in certain therapeutic contexts.
Propriétés
Formule moléculaire |
C23H23N5O6 |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
1-[5-methyl-7-(4-nitrophenyl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
InChI |
InChI=1S/C23H23N5O6/c1-12-19(13(2)29)20(14-6-8-16(9-7-14)28(30)31)27-23(24-12)25-22(26-27)15-10-17(32-3)21(34-5)18(11-15)33-4/h6-11,20H,1-5H3,(H,24,25,26) |
Clé InChI |
BIJAVPTZJZKFOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


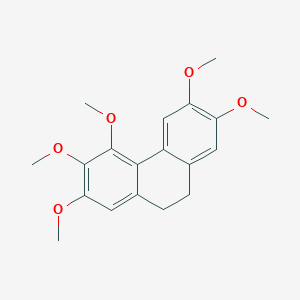

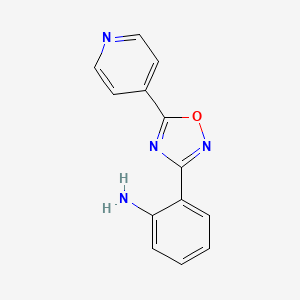


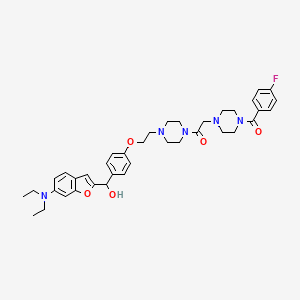

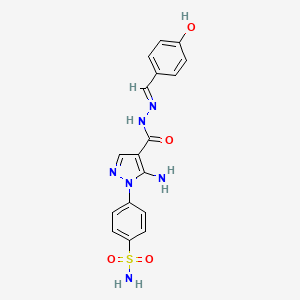

![Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B12389005.png)
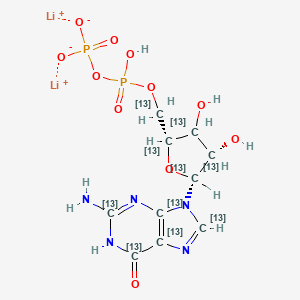
![[(1S,2R,5S,7R,8R,13S,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate](/img/structure/B12389010.png)
![N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12389023.png)
